molecular formula C19H17FN2O3 B2379697 N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide CAS No. 1797341-28-6

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Cat. No.: B2379697
CAS No.: 1797341-28-6
M. Wt: 340.354
InChI Key: RVSZPQZNURXJQB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of a benzofuran ring and a piperidine ring, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide is unique due to its spirocyclic structure, which combines the properties of both benzofuran and piperidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c20-13-6-8-14(9-7-13)21-18(24)22-11-3-10-19(12-22)16-5-2-1-4-15(16)17(23)25-19/h1-2,4-9H,3,10-12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSZPQZNURXJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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